1-Heptanoyl-sn-glycero-3-phosphocholine

Descripción general

Descripción

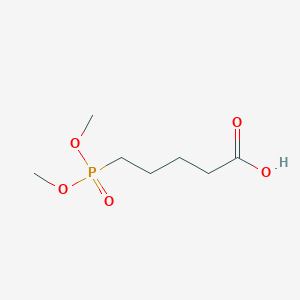

1-Heptanoyl-sn-glycero-3-phosphocholine, also known as 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC), is a phosphatidylcholine in which both acyl groups are specified as heptanoyl . It is a phospholipid that functions as a detergent .

Molecular Structure Analysis

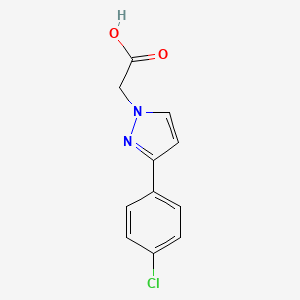

The molecular formula of this compound is C15H32NO7P . The exact mass is 369.191642 . The systematic name is this compound .Physical And Chemical Properties Analysis

This compound is a powder . It is hygroscopic and has a molecular weight of 369.39 . The compound is stable for 1 year and should be stored at -20°C .Aplicaciones Científicas De Investigación

Electrophoresis Enhancements

Phospholipids like 1-Heptanoyl-sn-glycero-3-phosphocholine play a crucial role in enhancing the separation of glycans in capillary electrophoresis. Their properties vary with composition, hydration, and temperature, significantly improving separation efficiency and resolution in analytical chemistry (Luo, Archer-Hartmann, & Holland, 2010).

Structural Biology and Spectroscopy

These phospholipids are integral in the formation of bicelles, which are used for structural studies of membrane-bound peptides and soluble protein structures. Their stability and utility are influenced by factors like temperature, concentration, pH, and ionic strength, providing insights into molecular biophysics (Wu et al., 2010).

Analytical Method Development

Developing assays for quantitative analysis of phosphatidylcholine and its hydrolysis products is another application. Techniques like high-performance liquid chromatography help in monitoring processes like acyl migration in phospholipids, contributing to advancements in analytical methodologies (Kiełbowicz et al., 2012).

Membrane Formation and Stability

These phospholipids are essential in studying the formation of substrate-supported planar phospholipid bilayers. They help understand the effects of detergent additives on membrane formation, which is crucial in biochemistry and cell biology research (Morigaki et al., 2012).

Lipid Bilayer Membrane Structure

In-depth characterization of lipid bilayer membrane structures, like those formed by phospholipids, is crucial in understanding eukaryotic cell membranes. Techniques like neutron reflectometry are used to study these structures, offering insights into membrane dynamics and function (Yepuri et al., 2016).

Oxidation and Physical Properties of Phospholipid Bilayers

Research into how oxidation affects phospholipid bilayers is significant. For instance, studies have shown how oxidized phospholipid membranes change in terms of headgroup hydration, mobility, and lateral diffusion, providing essential information for biochemical and pharmacological studies (Beranová et al., 2010).

Validation of Molecular Dynamics Simulations

Phospholipids like this compound are used in validating molecular dynamics simulations of saturated and unsaturated phosphatidylcholine lipid bilayers. This validation is crucial in computational biology and chemistry, helping to ensure the accuracy of simulations in mimicking real biological systems (Poger & Mark, 2010).

Investigation of Bicellar Mixtures

Studying the spontaneously formed structures of bicellar mixtures, which include phospholipids, is essential in understanding lipid model membranes. These studies contribute to designing lipid systems for studying membrane-associated proteins and in drug delivery applications (Li et al., 2020).

Direcciones Futuras

Esters of sn-glycero-3-phosphoric acid, which include 1-Heptanoyl-sn-glycero-3-phosphocholine, are derivatives of glycerophospholipids that have potential applications in various industrial sectors . For example, sn-glycero-3-phosphocholine (GPC) is useful as a cognitive enhancer and as a food ingredient, whereas sn-glycero-3-phosphoinositol (GPI) acts as a natural anti-inflammatory agent .

Mecanismo De Acción

Target of Action

1-Heptanoyl-sn-glycero-3-phosphocholine, a type of glycerophosphocholine, primarily targets the neurotransmitter acetylcholine (ACh) and the major membrane constituent phosphatidylcholine (PC) . It is an essential precursor of these compounds, playing a crucial role in their synthesis .

Mode of Action

This compound interacts with its targets by rapidly delivering choline to the brain across the blood-brain barrier . It serves as a biosynthetic precursor of the acetylcholine neurotransmitter . The enzymes that convert choline to ACh and PC’s precursor phosphocholine are poorly saturated with their choline substrate, so increases in plasma choline can enhance the formation of ACh and phosphocholine .

Biochemical Pathways

The compound is involved in the Kennedy pathway , which is responsible for the synthesis of PC . This pathway begins with the phosphorylation of choline by the enzyme choline kinase. The formed phosphocholine is subsequently activated by a phosphate cytidylyltransferase that generates CDP-choline. Finally, the enzyme choline phosphotransferase transfers the choline group of CDP-choline to diacylglycerol (DAG), leading to the formation of PC .

Pharmacokinetics

It is known that sn-glycero-3-phosphocholine, a similar compound, rapidly delivers choline to the brain across the blood-brain barrier . This suggests that this compound may have similar properties, potentially impacting its bioavailability.

Result of Action

The action of this compound results in the formation of ACh and PC . This leads to an increase in the levels of synaptic membrane within the brain . It also enhances the formation of ACh and phosphocholine, and the release of ACh .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound preserves the native conformation and activity of solubilized proteins over a large range of concentrations . This suggests that the compound’s action, efficacy, and stability may be influenced by the concentration of the compound and other substances in its environment.

Propiedades

IUPAC Name |

[(2R)-3-heptanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32NO7P/c1-5-6-7-8-9-15(18)21-12-14(17)13-23-24(19,20)22-11-10-16(2,3)4/h14,17H,5-13H2,1-4H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIOGDXWJBHLCU-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine](/img/structure/B3043951.png)

![2,2,3,3,4,4,4-Heptafluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butan-1-one](/img/structure/B3043957.png)